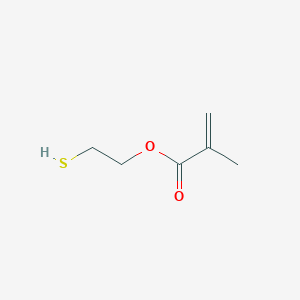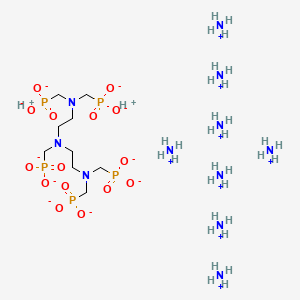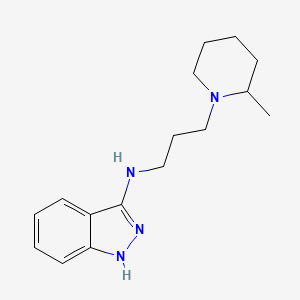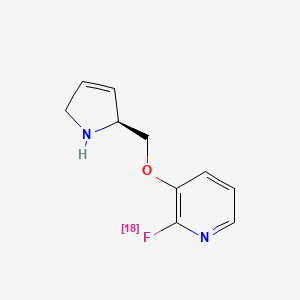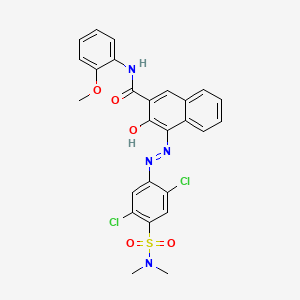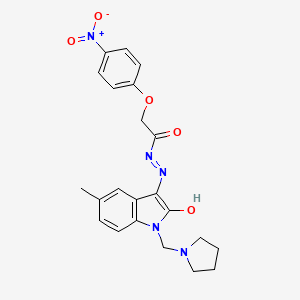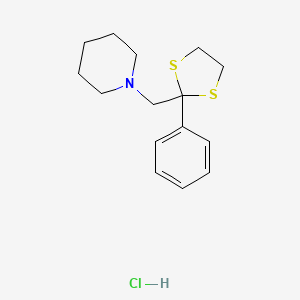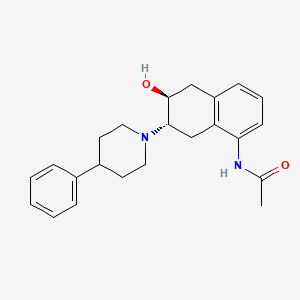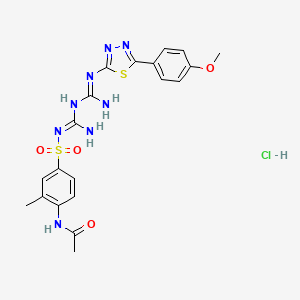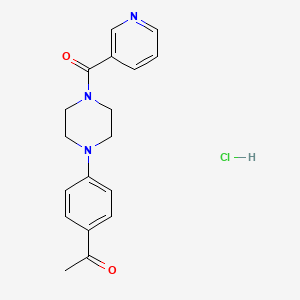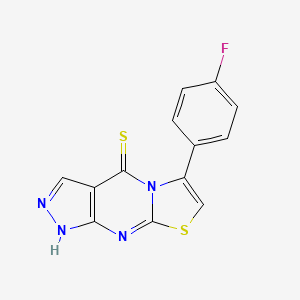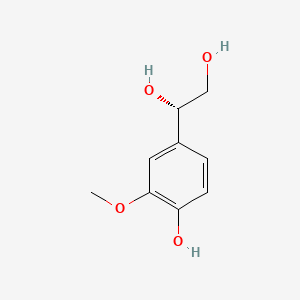
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- is a chemical compound with the molecular formula C8H10O4 It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an ethanediol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through redox reactions, enzyme inhibition, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, ®-: The enantiomer of the (1S)- form, with similar chemical properties but different biological activities.
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, mono(hydrogen sulfate): A sulfate derivative with distinct chemical and physical properties.
Uniqueness
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems.
Propriétés
Numéro CAS |
87171-17-3 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(1S)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/t8-/m1/s1 |
Clé InChI |
FBWPWWWZWKPJFL-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H](CO)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


